

N-piperidine Ibrutinib hydrochloride in vivo tumor xenograft model validation

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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Biochemical Profile & Application

Based on the search results, here is the quantitative data available for **N-piperidine Ibrutinib hydrochloride**:

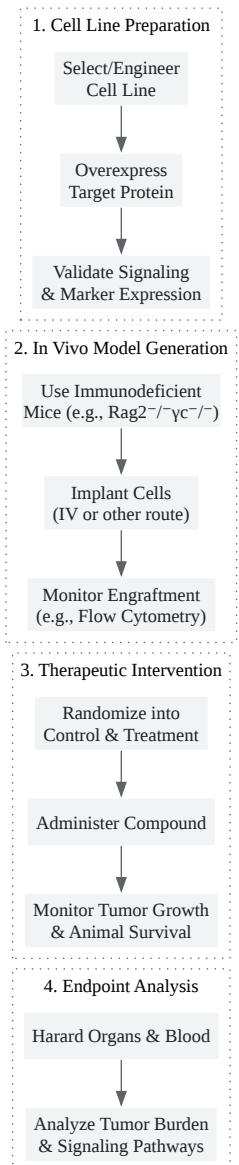
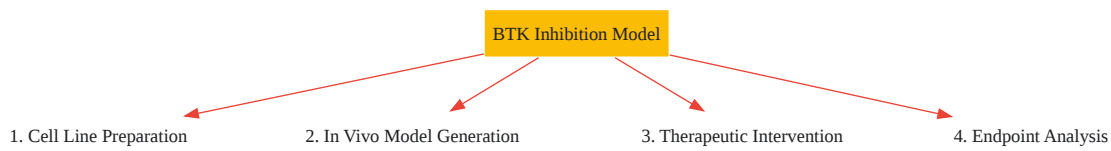
Property	Data	Context / Significance
Molecular Formula	C ₂₂ H ₂₂ N ₆ O·HCl [1] [2]	Hydrochloride salt form of the compound.
Molecular Weight	422.91 g/mol [1] [2]	---
IC ₅₀ (Wild-Type BTK)	51.0 nM [1] [2]	Measures potency against the standard form of the Bruton's Tyrosine Kinase target.
IC ₅₀ (BTK C481S Mutant)	30.7 nM [1] [2]	Significant as it shows retained activity against a common mutation that confers resistance to Ibrutinib [3] [4].
Primary Documented Use	Intermediate in PROTAC synthesis [1]	Serves as a building block for BTK-targeting Proteolysis Targeting Chimeras (e.g., SJF620).

Property	Data	Context / Significance
Aqueous Solubility	~85 mg/mL (~201 mM) [1]	High solubility, which is a positive characteristic for formulating compounds for in vivo studies.

Experimental Context & Workflow

While direct xenograft data is unavailable, the search results provide insight into the compound's nature and related experimental models.

- **Compound Characteristics:** N-piperidine Ibrutinib HCl is described as a reversible derivative of Ibrutinib and a potent ligand for BTK, primarily used as an intermediate in synthesizing more complex molecules like BTK-targeting PROTAC degraders [1] [2].
- **Validated Xenograft Models for BTK Inhibition:** Although not tested with this specific derivative, established protocols exist for creating xenograft models to validate BTK inhibitors. The methodology below, adapted from studies with other BTK inhibitors, outlines a general approach [3]:



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This methodology can be applied to validate N-piperidine Ibrutinib HCl by assessing its ability to inhibit tumor growth in a BTK-dependent model.

Interpretation & Future Directions

The promising **in vitro inhibitory activity, particularly against the resistance-associated C481S BTK mutant**, provides a strong rationale for further in vivo testing [1] [2]. Its primary use as a **PROTAC intermediate** suggests its main value may lie in degrading BTK protein rather than merely inhibiting it, a potentially superior therapeutic strategy [1].

To build a comprehensive comparison guide, you may need to explore these options:

- **Consult Specialized Resources:** Directly search scientific databases (e.g., PubMed, Google Scholar) for the specific compound name and its related PROTACs (like "SJF620") to find any recently published in vivo data.
- **Consider Broader Context:** Compare the in vitro profile of N-piperidine Ibrutinib HCl with the established in vivo data for its parent drug, Ibrutinib, and other BTK inhibitors to infer its potential efficacy [5] [6] [4].

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References

1. - N | piperidine derivative | InvivoChem Ibrutinib HCl Ibrutinib [invivochem.com]
2. N-piperidine Ibrutinib hydrochloride | BTK inhibitor [selleckchem.com]
3. Development and characterization of prototypes for in vitro ... [pmc.ncbi.nlm.nih.gov]
4. Comparative Analysis of BTK Inhibitors and Mechanisms ... [frontiersin.org]
5. selectively and irreversibly targets EGFR (L858R, Del19)... Ibrutinib [pubmed.ncbi.nlm.nih.gov]
6. in B-cell lymphoma: single fighter might be enough? Ibrutinib [cancerbiomedcentral.com]

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